

# Physical and chemical properties of 2-Chloro-4,5-dimethylaniline

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Chloro-4,5-dimethylaniline

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An In-Depth Technical Guide to **2-Chloro-4,5-dimethylaniline**

## Authored by: Gemini, Senior Application Scientist

### Abstract

This technical guide provides a comprehensive overview of **2-Chloro-4,5-dimethylaniline** (CAS No. 1585-13-3), a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core physical and chemical properties, spectroscopic profile, reactivity, synthesis, and key applications of this compound. A strong emphasis is placed on safe handling protocols and detailed experimental procedures, reflecting field-proven insights and ensuring scientific integrity.

## Introduction and Strategic Importance

**2-Chloro-4,5-dimethylaniline** is a substituted aromatic amine belonging to the aniline class of compounds.<sup>[1]</sup> Its structure, featuring a chlorine atom and two methyl groups on the aniline ring, imparts a unique combination of steric and electronic properties that make it a valuable and versatile building block in organic synthesis.<sup>[1][2]</sup> This compound serves as a critical precursor in the manufacturing of a wide array of commercial products, including pharmaceuticals, agrochemicals like herbicides and fungicides, and high-performance azo dyes and pigments.<sup>[1][2]</sup> Understanding its fundamental properties is therefore essential for optimizing reaction conditions, ensuring safety, and developing novel applications. This guide

synthesizes critical data to provide a holistic and actionable understanding of **2-Chloro-4,5-dimethylaniline**.

## Compound Identification and Structure

Correctly identifying a chemical reagent is the foundational step for any successful synthesis or analysis. The primary identifiers for **2-Chloro-4,5-dimethylaniline** are listed below.

- CAS Number: 1585-13-3[1][2][3][4][5]
- IUPAC Name: 2-Chloro-4,5-dimethylbenzenamine[5]
- Synonyms: **2-Chloro-4,5-dimethylaniline**
- Molecular Formula: C<sub>8</sub>H<sub>10</sub>ClN[1][2][3][5]
- Molecular Weight: 155.62 g/mol [2][3][4][5]

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- Chemical Structure:

## Core Physical and Chemical Properties

The physical state and solubility characteristics of a compound dictate its handling, storage, and reaction setup. **2-Chloro-4,5-dimethylaniline** is typically a solid at room temperature.[1] Its solubility is limited in aqueous solutions but moderate in common organic solvents, a trait attributable to the hydrophobic nature of its aromatic ring and alkyl substituents.[1][6]

Table 1: Summary of Physical and Chemical Properties

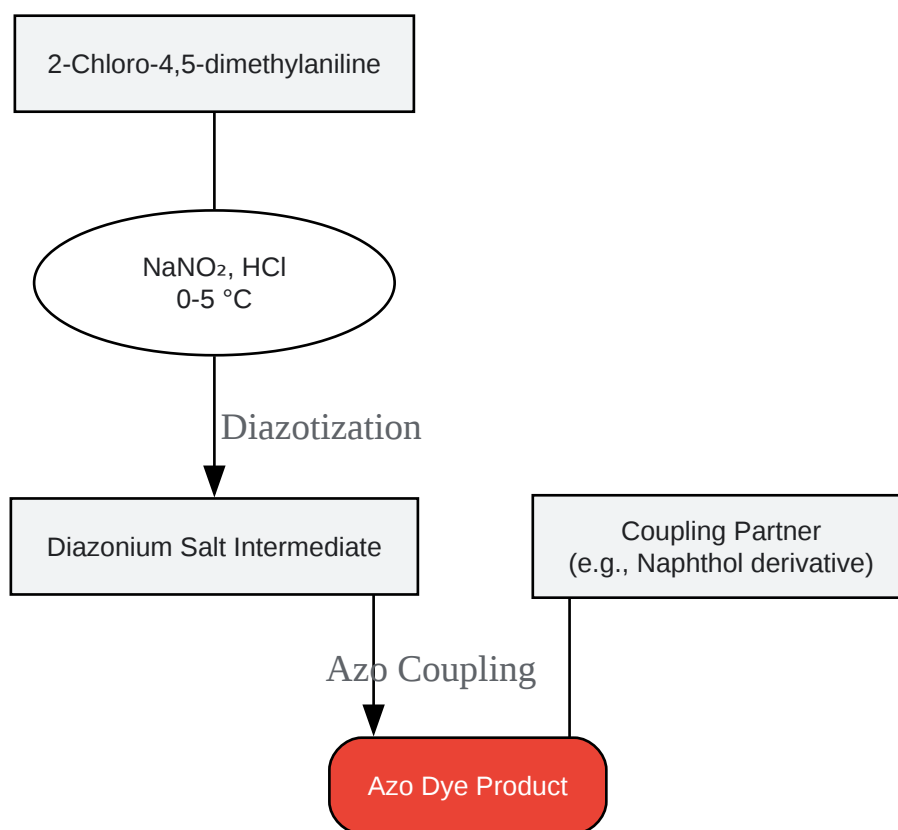
Property	Value	Source(s)
Appearance	Solid at room temperature	[1]
Melting Point	85.0 - 86.5 °C	[2]
Boiling Point	248.7 ± 35.0 °C (Predicted)	[2]
Density	1.142 ± 0.06 g/cm <sup>3</sup> (Predicted)	[2]
Storage Condition	2-8°C, protected from light	[2]

## Chemical Reactivity and Synthetic Profile

The reactivity of **2-Chloro-4,5-dimethylaniline** is governed by the interplay of its three key functional components: the aromatic ring, the amino group (-NH<sub>2</sub>), and the chloro-substituent (-Cl).

- Amino Group Reactivity:** The primary amine is nucleophilic and can undergo a range of classical reactions, including acylation, alkylation, and, most importantly, diazotization. The reaction with nitrous acid (HNO<sub>2</sub>) at low temperatures converts the amine into a diazonium salt. This intermediate is highly versatile and can be used in Sandmeyer reactions to introduce a variety of functional groups or in azo-coupling reactions to form vibrantly colored azo dyes. This reactivity makes it a cornerstone for the dye and pigment industry.[2]
- Electrophilic Aromatic Substitution:** The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions. However, the existing substituents sterically hinder the positions adjacent to the amine, influencing the regioselectivity of further substitutions.
- Nucleophilic Aromatic Substitution:** The presence of the electron-withdrawing chloro group can make the compound a substrate for nucleophilic substitution reactions, although this is less common than reactions involving the amine.[1]

Below is a conceptual diagram illustrating the key transformation of **2-Chloro-4,5-dimethylaniline** into an azo dye, a process central to its industrial application.



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Caption: Key reaction pathway: Diazotization and Azo Coupling.

## Synthesis Overview

Industrially, substituted anilines are often prepared via the reduction of a corresponding nitroaromatic compound. An alternative route involves the direct, regioselective chlorination of the parent aniline. For **2-Chloro-4,5-dimethylaniline**, a plausible synthetic route involves the controlled chlorination of 3,4-dimethylaniline. The choice of chlorinating agent and reaction conditions is critical to achieve the desired isomer and prevent over-chlorination.

The diagram below outlines a generalized workflow for such a synthesis and subsequent purification.



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Caption: Generalized workflow for the synthesis of **2-Chloro-4,5-dimethylaniline**.

## Safety, Handling, and Toxicity Profile

Trustworthiness in the laboratory begins with a rigorous adherence to safety. Like many aromatic amines and chlorinated compounds, **2-Chloro-4,5-dimethylaniline** poses health risks and must be handled with care.[1]

- **Hazard Classification:** This chemical is considered hazardous. It is often classified as harmful if swallowed, and can cause skin, eye, and respiratory irritation.[7] Prolonged or repeated exposure may cause damage to organs.[8]
- **Toxicological Summary:** Acute toxicity may lead to symptoms such as methaemoglobinaemia (cyanosis), fatigue, and muscle weakness.[8] It is also suspected of being a potential carcinogen.[1]

### Recommended Handling Protocols:

- **Engineering Controls:** Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or vapors.[7][9]
- **Personal Protective Equipment (PPE):**
  - **Eye Protection:** Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9][10]
  - **Hand Protection:** Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin contact.[9]
  - **Body Protection:** Wear a lab coat and, if handling large quantities, protective clothing to prevent skin exposure.[9]
- **Hygiene Practices:** Do not eat, drink, or smoke in the work area.[9] Wash hands and any exposed skin thoroughly after handling.[9] Contaminated clothing should be removed and laundered separately before reuse.[11]

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9][11] Store locked up.[9]
- Spill Response: In case of a spill, avoid generating dust.[11] Use dry clean-up procedures (e.g., sweeping or vacuuming with a HEPA-filtered vacuum) and place the material into a suitable, labeled container for disposal.[11] Dispose of contents/container to an approved waste disposal plant.[9]

## Experimental Protocol: $^1\text{H}$ NMR Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the identity and purity of organic compounds.

Objective: To obtain a proton ( $^1\text{H}$ ) NMR spectrum of **2-Chloro-4,5-dimethylaniline** to verify its structure.

Materials:

- **2-Chloro-4,5-dimethylaniline** sample (5-10 mg)
- Deuterated chloroform ( $\text{CDCl}_3$ )
- NMR tube (5 mm)
- Pasteur pipette
- Vial and spatula

Step-by-Step Methodology:

- Sample Preparation:
  - Accurately weigh approximately 5-10 mg of the **2-Chloro-4,5-dimethylaniline** sample into a clean, dry vial.
  - Using a Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) to the vial.

- Gently swirl or vortex the vial until the sample is completely dissolved. The solution should be clear and colorless.
- Transfer to NMR Tube:
  - Carefully transfer the solution from the vial into a clean 5 mm NMR tube using a Pasteur pipette. Ensure no solid particles are transferred.
  - The final height of the liquid in the NMR tube should be approximately 4-5 cm.
- Instrument Setup:
  - Insert the NMR tube into the spinner turbine, adjusting the depth according to the spectrometer's guide.
  - Insert the sample into the NMR spectrometer.
  - Lock onto the deuterium signal from the  $\text{CDCl}_3$  solvent.
  - Shim the magnetic field to achieve optimal homogeneity. This is a self-validating step; poor shimming will result in broad, distorted peaks, indicating an unreliable spectrum.
- Data Acquisition:
  - Set the acquisition parameters for a standard  $^1\text{H}$  NMR experiment (e.g., 16-32 scans, spectral width of ~12 ppm, relaxation delay of 1-2 seconds).
  - Acquire the spectrum.
- Data Processing and Analysis:
  - Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
  - Integrate the peaks to determine the relative number of protons.
  - Analyze the chemical shifts (ppm), integration values, and splitting patterns (multiplicity) to confirm the expected structure:

- Two singlets for the two non-equivalent methyl groups.
- Two singlets for the two aromatic protons.
- A broad singlet for the amine (-NH<sub>2</sub>) protons.

## Conclusion

**2-Chloro-4,5-dimethylaniline** is a compound of significant industrial utility, underpinned by its distinct physical properties and versatile chemical reactivity. Its role as an intermediate in the synthesis of dyes, agrochemicals, and potential pharmaceutical agents highlights its importance.[1][2] A thorough understanding of its characteristics, combined with stringent adherence to safety protocols, is paramount for any researcher or scientist utilizing this compound. This guide provides the foundational knowledge required to handle, analyze, and apply **2-Chloro-4,5-dimethylaniline** effectively and safely in a professional research and development environment.

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- To cite this document: BenchChem. [Physical and chemical properties of 2-Chloro-4,5-dimethylaniline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1464825#physical-and-chemical-properties-of-2-chloro-4-5-dimethylaniline]

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